4-Amino-6-hydroxy-5-(trifluoromethyl)isophthalonitrile
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Overview
Description
4-Amino-6-hydroxy-5-(trifluoromethyl)isophthalonitrile is an organic compound with the molecular formula C9H4F3N3O It is characterized by the presence of amino, hydroxy, and trifluoromethyl groups attached to an isophthalonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-hydroxy-5-(trifluoromethyl)isophthalonitrile typically involves multi-step organic reactions. One common method includes the nitration of a suitable aromatic precursor followed by reduction and functional group transformations. The specific conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, often utilizing continuous flow reactors to enhance efficiency and safety. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-hydroxy-5-(trifluoromethyl)isophthalonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to primary amines.
Substitution: Introduction of various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
4-Amino-6-hydroxy-5-(trifluoromethyl)isophthalonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Amino-6-hydroxy-5-(trifluoromethyl)isophthalonitrile involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
- 4-Amino-6-hydroxy-5-(trifluoromethyl)pyrimidine
- 4-Amino-6-hydroxy-5-(trifluoromethyl)benzene
Comparison: Compared to similar compounds, 4-Amino-6-hydroxy-5-(trifluoromethyl)isophthalonitrile is unique due to its isophthalonitrile core, which provides additional sites for functionalization and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C9H4F3N3O |
---|---|
Molecular Weight |
227.14 g/mol |
IUPAC Name |
4-amino-6-hydroxy-5-(trifluoromethyl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C9H4F3N3O/c10-9(11,12)6-7(15)4(2-13)1-5(3-14)8(6)16/h1,16H,15H2 |
InChI Key |
WJEQGGQRFCHSAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1C#N)O)C(F)(F)F)N)C#N |
Origin of Product |
United States |
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